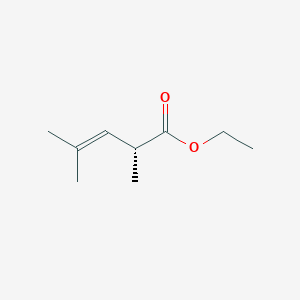

ethyl (2R)-2,4-dimethylpent-3-enoate

Description

Ethyl (2R)-2,4-dimethylpent-3-enoate is a chiral α,β-unsaturated ester characterized by a pent-3-enoate backbone substituted with methyl groups at positions 2 and 4, with the (2R) configuration.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

ethyl (2R)-2,4-dimethylpent-3-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6,8H,5H2,1-4H3/t8-/m1/s1 |

InChI Key |

GNBIQCPIQWOVLY-MRVPVSSYSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)C=C(C)C |

Canonical SMILES |

CCOC(=O)C(C)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2,4-dimethylpent-3-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The use of such catalysts allows for efficient conversion and easy separation of the ester product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2,4-dimethylpent-3-enoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Corresponding alcohol.

Oxidation: Carboxylic acid.

Scientific Research Applications

Ethyl (2R)-2,4-dimethylpent-3-enoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-substrate interactions involving esters.

Medicine: Explored for its potential use in drug development, especially in the design of prodrugs that can be hydrolyzed to release active pharmaceutical ingredients.

Industry: Utilized in the fragrance industry due to its pleasant odor. It is also used as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of ethyl (2R)-2,4-dimethylpent-3-enoate primarily involves its hydrolysis to release the corresponding carboxylic acid and ethanol. This hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds. The molecular targets and pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share key structural motifs with ethyl (2R)-2,4-dimethylpent-3-enoate, enabling comparative analysis:

Key Observations :

Steric and Electronic Effects: The benzyl ester in benzyl 2-hydroxy-2,4-dimethylpent-3-enoate introduces bulkiness, reducing solubility in non-polar solvents compared to the ethyl analog. The hydroxyl group at C2 enables hydrogen bonding, influencing enantiomeric resolution (e.g., 19.5:80.5 er via chiral HPLC) . Amino and bromophenyl substituents (e.g., in ethyl 2-[(4-bromo-phenyl)amino]-3,4-dimethylpent-3-enoate) enhance intermolecular interactions, leading to distinct crystal packing via N–H⋯O hydrogen bonds .

Synthetic Accessibility :

- Nickel-catalyzed methods (e.g., NiCl2(DME)) yield ethyl 2-benzamido derivatives in moderate yields (44%), whereas isothiourea catalysts (e.g., (2R,3S)-9) resolve hydroxy esters with high stereoselectivity (s = 10) .

Crystallographic Behavior: Ethyl 2-[(4-bromo-phenyl)amino]-3,4-dimethylpent-3-enoate exhibits statistical disorder in terminal methyl groups, a feature absent in simpler esters like this compound due to reduced steric hindrance .

Reactivity and Functional Group Influence

- α,β-Unsaturated Esters: this compound’s conjugated system enables Michael additions or Diels-Alder reactions.

- Amino Derivatives: The amino group in ethyl 2-[(4-bromo-phenyl)amino]-3,4-dimethylpent-3-enoate facilitates hydrogen bonding, altering solubility and thermal stability compared to non-functionalized esters .

Spectroscopic and Chromatographic Data

- Chiral HPLC: Benzyl 2-hydroxy-2,4-dimethylpent-3-enoate resolves into enantiomers with retention times of 16.3 and 19.9 min (Chiralpak AD-H column), suggesting similar methods could separate this compound enantiomers .

- NMR Trends: Methyl groups in ethyl 3,4-dimethylpent-3-enoate derivatives resonate at δ 1.2–1.6 ppm (CH3) and δ 5.2–5.5 ppm (alkene protons), consistent across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.